molecular formula C14H17ClN4 B1524713 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride CAS No. 1056624-11-3

2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride

Cat. No. B1524713
M. Wt: 276.76 g/mol
InChI Key: ITLNVMWWVXQTGB-UHFFFAOYSA-N
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Description

“2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride” is a synthetic compound belonging to the class of pyrimidine derivatives. It has a molecular formula of C14H17ClN4 and an average mass of 276.765 Da .


Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis of these compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride” consists of a pyrimidine ring attached to a phenyl ring through a piperazine ring . The InChI code for this compound is 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .


Chemical Reactions Analysis

The compound has been used in the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . It has also been found to inhibit the catalytical activity of PARP1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.23 . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives bearing thiazole/benzothiazole rings demonstrated high antimicrobial activity against a variety of microorganism strains, highlighting their potential as new antimicrobial agents (Yurttaş et al., 2016).

Receptor Affinity and Selectivity

The modification of pyrimidine derivatives has been explored to target human adenosine receptors with varying affinity and selectivity. These modifications aim to develop compounds with potential therapeutic applications by targeting specific receptor subtypes (Squarcialupi et al., 2017).

Antiviral Properties

Certain pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of enterovirus replication, including coxsackieviruses, highlighting their potential as novel antiviral agents. These findings suggest significant specificity and efficacy of these compounds against human enteroviruses (Chern et al., 2004).

Metabolism and Excretion

The metabolism and excretion patterns of pyrimidine-based inhibitors have been thoroughly investigated in various species, including humans. These studies provide critical insights into the pharmacokinetics of such compounds, aiding in the development of drugs with favorable metabolic profiles (Sharma et al., 2012).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines, including derivatives of 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride, have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showing promise for the development of new therapies for HIV-1 (Romero et al., 1994).

Antiemetic Agents

A series of 4-piperazinopyrimidines with a methylthio substituent on the pyrimidine ring demonstrated significant antiemetic properties, along with other pharmacological activities. These findings suggest potential clinical applications in managing conditions such as nausea and vomiting (Mattioda et al., 1975).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;/h1-7,15H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLNVMWWVXQTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697608
Record name 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride

CAS RN

1427195-19-4, 1056624-11-3
Record name Pyrimidine, 2-[4-(1-piperazinyl)phenyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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